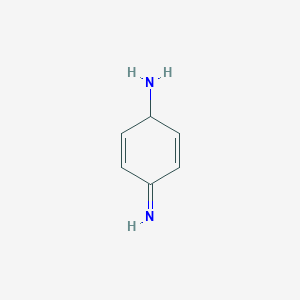

4-Iminocyclohexa-2,5-dien-1-amine

Beschreibung

Contextualization of the 4-Iminocyclohexa-2,5-dien-1-amine Scaffold within Quinone Imine Chemistry

The this compound structure is a quintessential example of a para-quinone diimine derivative. Quinone imines are nitrogen analogs of quinones, where one or both oxygen atoms of the quinone ring are replaced by a nitrogen-containing group, such as an imino (-NR) or amino (-NH2) group. researchgate.net These compounds are broadly classified based on the position and number of these nitrogen-containing groups, leading to ortho- and para-quinone imines, as well as mono- and diimines. mdpi.com

The this compound scaffold, with its imino and amine groups in a para-relationship on a cyclohexadiene ring, is a fundamental building block in understanding the electronic properties and reactivity of this class of molecules. The presence of the conjugated diene system and the nitrogen heteroatoms imparts a unique chemical character to the molecule, making it a subject of interest in both synthetic and mechanistic studies.

Significance of Quinone Imine Derivatives in Contemporary Organic Synthesis and Materials Science

Quinone imine derivatives are highly valued in contemporary organic synthesis due to their versatile reactivity. mdpi.comnih.govresearchgate.net They serve as key intermediates in the construction of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. mdpi.comnih.gov Their electrophilic nature allows them to participate in a variety of reactions, including cycloadditions, domino annulations, and conjugate additions, enabling the efficient assembly of intricate molecular architectures. mdpi.comnih.govresearchgate.net

In the realm of materials science, the unique electronic properties of quinone imine derivatives are being harnessed for the development of novel materials. Their redox activity makes them suitable for applications in energy storage, while their conjugated systems are of interest for creating dyes, pigments, and other industrial chemicals. mdpi.com

Overview of Research Trajectories Pertaining to the this compound Core

Research concerning the this compound core and its derivatives has followed several key trajectories. A significant area of investigation involves its role as a building block in organic synthesis. For instance, the electrochemical oxidation of related compounds like 4-chloroaniline (B138754) can lead to intermediates that hydrolyze to form p-quinoneimine structures.

Furthermore, the biological activities of compounds containing this scaffold have been a focal point of research. Studies have explored their potential as antifungal, antibacterial, and anticancer agents. The mechanism of action often involves the compound's ability to act as an electron acceptor or donor in redox processes, influencing cellular functions. Additionally, the formation of reactive quinone imine intermediates is believed to contribute to their biological effects. acs.orgnih.gov Another interesting research avenue has been the investigation of the role of the this compound structure in reducing the mutagenicity of certain compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iminocyclohexa-2,5-dien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-5,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKLQJFQAQSRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-40-6 | |

| Record name | 4(1H)-Pyridinimine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Mechanistic Investigations of 4 Iminocyclohexa 2,5 Dien 1 Amine Derivatives

Electrophilic Characteristics of the Iminocyclohexadienyl Moiety

Quinone imines, including the 4-iminocyclohexa-2,5-dien-1-amine framework, are characterized as highly reactive electrophiles. mdpi.com This electrophilicity arises from the electron-withdrawing nature of the imine and carbonyl-like groups within the quinoid system. The carbon atoms of the ring, particularly those in conjugation with the imino group, are electron-deficient and thus susceptible to attack by nucleophiles. This inherent reactivity makes them valuable in a variety of chemical transformations, including aromatic functionalization and amination reactions. mdpi.com

The attack of a nucleophilic reagent on the quinone imine skeleton initiates a cascade of events, the driving force of which is the re-aromatization of the ring system. mdpi.comnih.govnih.govrsc.org This process results in a high degree of reactivity and a unique reaction profile, making these compounds key building blocks in the synthesis of complex molecules. mdpi.comnih.govnih.govrsc.org The electrophilic nature of quinone imines is a cornerstone of their synthetic utility, allowing for the construction of diverse molecular architectures.

Nucleophilic Addition Reactions to the Quinoid Ring System

The pronounced electrophilic character of the this compound core makes it an excellent substrate for nucleophilic addition reactions. These reactions are a fundamental aspect of its chemistry, providing a powerful tool for the introduction of various functional groups and the construction of more complex molecular scaffolds.

The quinoid system of this compound derivatives is a prime candidate for Michael-type or 1,4-conjugate additions. This reactivity is due to the electron-deficient nature of the ring, which readily accepts nucleophiles. Among the most effective nucleophiles for this transformation are those based on sulfur and nitrogen. nih.gov

The modification of a quinone ring with sulfur and nitrogen atoms can lead to new classes of compounds with distinct redox behaviors. nih.govrsc.org For instance, the substitution with a sulfur atom can significantly alter the electrochemical properties of the original quinone core. nih.gov The addition of nitrogen-based nucleophiles is also a well-established method for functionalizing these systems. The general reactivity of imines with a wide array of nucleophiles, including those centered on nitrogen and sulfur, highlights the broad applicability of this reaction class. nih.gov

A summary of representative nucleophilic additions is presented below:

| Nucleophile Type | Example | Product Type | Reference |

| Sulfur | Thiophenols | Thioether-substituted aminophenols | nih.govrsc.org |

| Nitrogen | Amines | Diamine-substituted aromatic rings | nih.gov |

While specific data on the direct reaction of this compound with arylsulfinic acids is not prevalent in the provided context, the general reactivity of quinone imines as Michael acceptors suggests a likely reaction pathway. nih.gov Arylsulfinic acids can act as potent nucleophiles, with the sulfinate group attacking the electrophilic quinoid ring.

The expected reaction would proceed via a conjugate addition mechanism. The nucleophilic sulfur atom of the arylsulfinic acid would attack one of the electrophilic carbon positions of the iminocyclohexadienyl ring. This would be followed by a proton transfer and tautomerization to yield a stable, aromatic product. The resulting molecule would be a diarylamine derivative, bearing a sulfonyl group on one of the aromatic rings. This transformation would provide a direct route to sulfonated aminodiarylamines, which are of interest in medicinal and materials chemistry.

Cycloaddition and Annulation Reactions Involving Quinone Imines

Quinone imines are exceptionally versatile partners in cycloaddition and annulation reactions, serving as building blocks for the rapid construction of complex heterocyclic and carbocyclic frameworks. mdpi.com Their ability to participate in these reactions stems from their conjugated π-system, which can act as either a diene or a dienophile, or as a component in formal cycloadditions.

Quinone imines are known to participate in formal [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. mdpi.com In these reactions, the quinone imine can act as a two-atom component, reacting with a three-atom partner. For example, para-quinone diimines can serve as a C-N unit in [3+2] cycloadditions to build spirocyclic compounds. mdpi.com Similarly, para-quinone monoimines have been shown to undergo enantioselective [3+2] cycloaddition reactions with various partners, including aldehydes and substituted indoles, often catalyzed by chiral phosphoric acids. mdpi.com These reactions provide efficient pathways to complex nitrogen-containing heterocycles.

The quinone imine moiety can function as an aza-diene in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. This reactivity is particularly prominent in ortho-quinone imines. mdpi.com These compounds can react with alkenes or ketene (B1206846) enolates to afford six-membered nitrogen-containing heterocycles. mdpi.com For instance, the asymmetric [4+2] cycloaddition of ortho-quinone monoimines with in situ generated ketene enolates leads to the formation of 1,4-benzoxazines. mdpi.com Similarly, inverse-electron-demand aza-Diels-Alder reactions between ortho-quinone diimines and aldehydes have been developed. mdpi.com N-benzoylated quinone imine ketals also undergo smooth [4+2] cycloadditions. These cycloaddition strategies are highly valuable for the synthesis of fused-ring systems containing nitrogen, such as quinolines and their derivatives.

The following table summarizes the cycloaddition capabilities of quinone imine derivatives:

| Reaction Type | Quinone Imine Type | Reactant Partner | Product Type | Reference |

| [3+2] Cycloaddition | para-Quinone monoimine | Aldehydes, Indoles | Nitrogen-containing heterocycles | mdpi.com |

| [3+2] Cycloaddition | para-Quinone diimine | - | Spirocyclic compounds | mdpi.com |

| [4+2] Cycloaddition | ortho-Quinone monoimine | Ketene enolates | 1,4-Benzoxazines | mdpi.com |

| [4+2] Cycloaddition | ortho-Quinone diimine | Aldehydes | Dihydroquinoxalines | mdpi.com |

| [4+2] Cycloaddition | N-Benzoylated quinone imine ketal | - | Substituted 5-methoxyindoles |

[3+3] Annulation Pathways for Fused Ring Systems

The [3+3] annulation, or cycloaddition, reaction is a powerful method for constructing six-membered rings. In the context of this compound derivatives, specifically para-quinone monoimines, these compounds can serve as three-carbon synthons. mdpi.com A notable example involves the reaction of para-quinone monoimines with 2-indolylmethanols. mdpi.com In this process, the C3-position of the 2-indolylmethanol acts as a nucleophile, attacking the para-quinone monoimine. This is followed by a proton transfer and the loss of a water molecule, leading to an intermediate that undergoes an intramolecular nucleophilic attack to form the final fused ring system. mdpi.com This formal [3+3] cyclization provides a direct route to complex heterocyclic structures in good to excellent yields. mdpi.com

Another strategy involves the catalyst- and base-free [3+3] annulation of an enaminone intermediate, generated in situ from an allenic ketone and an amine, with an enone. nih.govresearchgate.net This cascade reaction allows for the simultaneous introduction of amino and carbonyl groups into the newly formed six-membered carbocycle. nih.gov The reaction conditions can be tuned; in the absence of an oxidant, cyclohexa-1,3-diene derivatives are the major products. researchgate.net

The versatility of these [3+3] annulation strategies is highlighted in the synthesis of various fused heterocyclic systems. For instance, phosphine-catalyzed [4+3] annulation reactions of C,N-cyclic azomethine imines with allenoates have been developed to produce tetrahydroisoquinoline derivatives. nih.gov While this is a [4+3] annulation, it demonstrates the broader applicability of cycloaddition strategies involving related imine-containing intermediates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| para-Quinone monoimine | 2-Indolylmethanol | None | Fused indole (B1671886) derivative | mdpi.com |

| Enaminone (from allenic ketone and amine) | Enone | None (absence of oxidant) | Cyclohexa-1,3-diene | nih.govresearchgate.net |

| C,N-Cyclic azomethine imine | Allenoate | Phosphine | Tetrahydroisoquinoline derivative | nih.gov |

Other Domino Annulation Strategies

Beyond the [3+3] pathway, this compound derivatives and related quinone imines are involved in a variety of other domino annulation reactions, which are highly efficient in building molecular complexity. mdpi.comdntb.gov.ua These reactions often proceed through a cascade of events, combining multiple bond-forming steps in a single operation. mdpi.comdntb.gov.ua

Para-quinone monoimines are known to participate in [3+2] annulations. mdpi.com For instance, chiral phosphoric acid can catalyze the enantioselective dearomative [3+2] annulation of 5-amino-isoxazoles with para-quinone monoimines. mdpi.com Similarly, a [3+2] cycloaddition involving substituted indoles and para-quinone monoimines, also catalyzed by a chiral phosphoric acid, proceeds through an initial attack of the indole on the quinone monoimine, followed by aromatization and intramolecular cyclization. mdpi.com

Other domino strategies include:

[4+2] Cycloadditions: Ortho-quinone monoimines can act as aza-dienes in [4+2] annulations with alkenes or ketene enolates. mdpi.com

Three-Component [3+2] Cycloaddition: Ortho-quinone diimines can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and isocyanates to form spiroiminolactam derivatives. mdpi.com

Domino Michael/Mannich Annulation: This reaction between an N-sulfinyl lithiodienamine and an electrophilic alkene leads to the synthesis of chiral 2-amino cyclohexenes. nih.gov

Phosphine-Mediated [2+3]/[2+3] Domino Annulation: This reaction has been observed between indole-derived enones and Morita–Baylis–Hillman (MBH) carbonates. rsc.org

These diverse domino annulation strategies underscore the synthetic utility of quinone imine derivatives in constructing a wide array of complex cyclic and heterocyclic molecules. mdpi.com

| Annulation Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| [3+2] Annulation | para-Quinone monoimine, 5-Amino-isoxazole | Chiral phosphoric acid | Fused dihydrobenzofuran | mdpi.com |

| [3+2] Cycloaddition | para-Quinone monoimine, Substituted indole | Chiral phosphoric acid | Fused indole derivative | mdpi.com |

| [4+2] Cycloaddition | ortho-Quinone monoimine, Alkene/Ketene enolate | Not specified | Nitrogen-containing heterocycle | mdpi.com |

| Three-component [3+2] | ortho-Quinone diimine, DMAD, Isocyanate | None | Spiroiminolactam | mdpi.com |

Disproportionation Processes of Iminocyclohexadienyl Radicals

The formation and subsequent reactions of iminocyclohexadienyl radicals are crucial in understanding the reactivity of this compound systems. While direct studies on the disproportionation of the parent iminocyclohexadienyl radical are not extensively detailed in the provided search results, the behavior of related radical species offers valuable insights. Disproportionation is a common fate for organic radicals, involving the transfer of an atom (usually hydrogen) from one radical to another, resulting in the formation of a saturated and an unsaturated species.

In the context of related systems, radical intermediates can undergo various transformations. For instance, in the presence of an oxidant like TEMPO, cascade reactions involving enaminone intermediates can lead to aromatized products such as 2-aminobenzophenones. nih.govresearchgate.net This suggests that radical intermediates, if formed, are readily oxidized to more stable aromatic compounds, a process that competes with disproportionation.

The study of electron transfer processes in related aromatic amine systems indicates that radical cations are key intermediates. The stability and subsequent reaction pathways of these radicals are influenced by their electronic and steric environment. While not a direct disproportionation, the oxidation of one species and reduction of another in a complex reaction mixture can be viewed as a related process.

Hydrolytic Transformations of Unstable Quinone Imine Intermediates

Quinone imines, including derivatives of this compound, are often unstable intermediates that are susceptible to hydrolysis. This reactivity is a key aspect of their chemical behavior and has significant implications in both synthetic and biological contexts.

In synthetic applications, the hydrolysis of quinone imine ketals can be a deliberate step. For example, in the presence of trifluoromethanesulfonic acid, hydrolysis of quinone imine ketals can generate para-quinone monoimines in situ. mdpi.com These intermediates can then participate in subsequent reactions, such as annulations. mdpi.com

In biological systems, the formation of reactive quinone imine metabolites is a known pathway for the bioactivation of certain drugs and xenobiotics. nih.gov For example, the oxidation of acetaminophen (B1664979) by cytochrome P450 enzymes produces the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This electrophilic intermediate can covalently bind to cellular nucleophiles, such as proteins, leading to toxicity if not detoxified. nih.gov The inherent instability and reactivity of such quinone imine intermediates towards hydrolysis and other nucleophilic attacks are central to their biological effects. nih.gov

The susceptibility to hydrolysis is a direct consequence of the electrophilic nature of the carbon atoms in the quinone imine ring system. Water can act as a nucleophile, attacking the ring and leading to the formation of a hydroxylated intermediate, which can then tautomerize or undergo further reactions, often leading to the corresponding quinone and ammonia (B1221849) or an amine.

Redox Chemistry and Associated Equilibrium Dynamics of Iminocyclohexadienyl Systems

The redox chemistry of iminocyclohexadienyl systems is fundamental to their reactivity. These compounds can exist in different oxidation states, and the equilibrium between these states is influenced by the electronic properties of the substituents and the surrounding chemical environment.

The core structure of this compound is related to p-phenylenediamine (B122844), which can undergo oxidation to form radical cations and diimines. The stability of these oxidized species is a key factor in their redox behavior. The presence of electron-donating or electron-withdrawing groups on the aromatic ring or the nitrogen atoms can significantly alter the redox potentials.

In the context of domino reactions, the in situ generation of quinone imines often involves an oxidation step. For example, the oxidative [4+2] cycloaddition reaction between newly generated ortho-quinone monoimines and electron-rich olefins highlights the importance of redox processes in their synthetic applications. mdpi.com Similarly, the tunable synthesis of cyclohexa-1,3-dienes versus 2-aminobenzophenones from allenic ketones and amines is controlled by the presence or absence of an oxidant (TEMPO), demonstrating the direct influence of redox conditions on the reaction outcome. nih.govresearchgate.net

The equilibrium between the different oxidation states (amine, radical cation, imine) is also a critical aspect of the chemistry of conductive polymers and other materials derived from aniline (B41778) and related aromatic amines. While not directly focused on the monomeric this compound, the principles of redox chemistry and equilibrium dynamics from these related fields are highly relevant.

Influence of Electronic Properties and Resonance on the Reactivity Profile

The reactivity of this compound and its derivatives is profoundly influenced by their electronic properties and the extent of resonance stabilization. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring and influences its susceptibility to electrophilic attack. Conversely, the imine group is electron-withdrawing.

The degree of resonance interaction between the nitrogen lone pair of the amino group and the π-system of the ring is a critical factor. mdpi.com Steric hindrance, such as the presence of ortho substituents, can force the amino group out of coplanarity with the ring, thereby inhibiting resonance and reducing its electron-donating character. mdpi.com This, in turn, can affect the reactivity of the molecule in processes like electrophilic substitution and oxidation.

The electronic nature of substituents also plays a crucial role in the stability and reactivity of quinone imine intermediates. Electron-donating groups can stabilize the oxidized diimine form, while electron-withdrawing groups can make the parent amine more resistant to oxidation. These electronic effects also modulate the electrophilicity of the quinone imine system, influencing its reactivity towards nucleophiles in addition and annulation reactions.

The resonance structures of the iminocyclohexadienyl system distribute the positive charge that can develop on the nitrogen atom of the imine group, as well as on the carbon atoms of the ring. This delocalization is a key factor in the stability of these species and their ability to act as electrophiles in various reactions.

| Substituent Effect | Influence on Reactivity | Ref |

| Electron-donating groups on amino nitrogen | Increased electron density in the ring, enhanced reactivity towards electrophiles, stabilization of oxidized forms | mdpi.com |

| Steric hindrance at ortho positions | Reduced resonance of the amino group, decreased electron-donating ability | mdpi.com |

| Electron-withdrawing groups | Decreased electron density in the ring, reduced reactivity towards electrophiles, destabilization of oxidized forms |

Spectroscopic Characterization and Molecular Structure Elucidation of Iminocyclohexadienyl Compounds

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of iminocyclohexa-2,5-dien-1-amine and related quinone imine structures, IR spectroscopy provides key information about the characteristic C=N (imine), N-H (amine), and C=O (in related quinone structures) stretching vibrations.

For instance, in o-benzoquinones, which share structural similarities, the stretching vibrations of the carbonyl groups are typically observed in the range of 1620–1690 cm⁻¹. nih.gov Aromatic imines exhibit a characteristic band for the C=N stretching vibration in the spectral range of approximately 1600–1659 cm⁻¹. nih.gov For example, a specific imine, 3,5-di(diMeTPA)-1,2,4-ThdiAz, shows a C=N stretching band at 1617 cm⁻¹, which is consistent with theoretical calculations. nih.gov In the case of 1,4-benzoquinone, a related compound, the most intense peak in its theoretical IR spectrum is at 1723 cm⁻¹, attributed to the C-C=O stretching mode, while the experimental spectrum shows a high-intensity peak at 1700 cm⁻¹. researchgate.net

These characteristic absorption bands allow for the direct identification of the key functional groups within the iminocyclohexadienyl framework, confirming the presence of the imine and amine functionalities.

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1620-1690 | o-Benzoquinones | 1620-1690 | nih.gov |

| Imine (C=N) | 1600-1659 | Aromatic Imines | 1600-1659 | nih.gov |

| C-C=O Stretch | ~1700-1723 | 1,4-Benzoquinone | 1700 (exp.), 1723 (theor.) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of quinone imines, the protons attached to the ring system and the amine group exhibit characteristic chemical shifts. For example, in α-hydroxy-p-quinone imine derivatives, a set of two broad signals corresponding to NH and OH protons are observed. In a DMSO-d₆ solution, the NH proton signals appear in the range of 14.36–14.90 ppm, while the OH group signals are observed at 10.89–11.41 ppm. mdpi.com In aromatic imines, the imine proton signal can be found in the range of 8.31–9.31 ppm, with its exact position being dependent on the specific chemical structure. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In o-benzoquinones, the signals for the two carbonyl carbons appear at 178.4–178.6 ppm and 181.2–181.5 ppm, which is a clear indicator of the o-quinone structure. nih.gov For some 3-aryl-5r-aryl-6t-carbethoxycyclohex-2-enones, detailed ¹³C-NMR data has been recorded, aiding in the structural elucidation of these complex systems. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

| Spectroscopy Type | Proton/Carbon Type | Typical Chemical Shift Range (ppm) | Example Compound Class | Reference |

| ¹H-NMR | NH Proton | 14.36-14.90 | α-hydroxy-p-quinone imines | mdpi.com |

| ¹H-NMR | Imine Proton | 8.31-9.31 | Aromatic Imines | nih.gov |

| ¹³C-NMR | Carbonyl Carbons | 178.4-181.5 | o-Benzoquinones | nih.gov |

UV-Visible Spectrophotometry for Monitoring Reaction Progress and Product Characterization

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for monitoring reactions involving colored compounds like quinone imines and for characterizing the final products.

The UV-Vis spectra of imine-based compounds are often solvent-dependent. For instance, one study on an imine-based catechol showed a single intense absorption band at 281 nm in n-hexane, while in more polar solvents like CH₂Cl₂, two bands were observed at 320–330 nm and 430–440 nm, corresponding to π-π* and n-π* electronic transitions. nih.gov The existence of isosbestic points in the spectra when the solvent polarity is varied can indicate an equilibrium between different tautomeric forms of the compound. nih.gov

In another study, α-hydroxy-p-quinone imine derivatives displayed two absorption maxima at 381 nm and 446–449 nm in their neutral form. mdpi.com Upon deprotonation with a base, the solution's color changed, and a new broad absorption band appeared at a longer wavelength (556 nm), indicating the formation of a new species. mdpi.com This demonstrates the utility of UV-Vis spectroscopy in studying protonation/deprotonation equilibria.

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Electronic Transition | Reference |

| Imine-based catechol | n-hexane | 281 | π-π | nih.gov |

| Imine-based catechol | CH₂Cl₂ | 320-330, 430-440 | π-π, n-π* | nih.gov |

| α-hydroxy-p-quinone imine | DCM or DMSO | 381, 446-449 | - | mdpi.com |

| Deprotonated α-hydroxy-p-quinone imine | DCM with DBU | 556 | - | mdpi.com |

Advanced Spectroscopic Techniques for the Study of Transient Iminocyclohexadienylidene Species, such as Resonance Raman Spectroscopy

Transient species, which are short-lived intermediates in chemical reactions, often play a critical role in reaction mechanisms. Advanced spectroscopic techniques are required to study these fleeting molecules. Resonance Raman spectroscopy is a powerful tool for this purpose, as it can selectively enhance the vibrational modes of a chromophore by tuning the excitation laser wavelength to coincide with an electronic absorption band.

While specific Resonance Raman data for 4-iminocyclohexa-2,5-dien-1-amine is not detailed in the provided search results, the technique has been successfully applied to study related systems. For example, transient Resonance Raman spectroscopy has been used to investigate the excited-state intramolecular proton transfer in 1-hydroxyanthraquinone. researchgate.net It has also been employed in the study of quinoproteins, which contain quinone cofactors. nih.gov The technique can provide detailed structural information about transient species, such as exciplexes formed between copper(II) porphyrins and solvent molecules. researchgate.net The study of transient species is crucial for a complete understanding of the reactivity and function of iminocyclohexadienyl compounds in various chemical and biological systems.

Derivatization Strategies and Structure Reactivity/property Relationships of 4 Iminocyclohexa 2,5 Dien 1 Amine

Synthesis of Halogen-Containing Derivatives and their Impact on Chemical Reactivity

The introduction of halogen atoms onto the 4-iminocyclohexa-2,5-dien-1-amine framework is a critical strategy for modulating its chemical reactivity. Halogenation can be achieved through various methods, including the direct halogenation of the parent quinone imine or the hydrohalogenation of related precursors. biointerfaceresearch.com

The synthesis of halogenated N-substituted quinone imines has been successfully carried out, yielding a range of derivatives with varying degrees of halogen substitution. biointerfaceresearch.comnih.gov For instance, the reaction of N-arylsulfonyl-1,4-benzoquinone monoimines with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms at specific positions on the quinoid ring. biointerfaceresearch.com

The presence of halogens significantly alters the electronic properties of the iminocyclohexadienyl system. As highly electronegative atoms, halogens act as inductive electron-withdrawing groups, which can have a profound impact on the reactivity of the molecule. This electron withdrawal enhances the electrophilicity of the quinoid ring, making it more susceptible to nucleophilic attack. This heightened reactivity is a key consideration in the design of subsequent synthetic transformations.

Furthermore, the position of the halogen substituent is crucial in directing the outcome of reactions. Halogen atoms can serve as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a handle for further functionalization. The specific impact of different halogens (F, Cl, Br, I) on reactivity is also noteworthy, with the reactivity generally increasing down the group due to better leaving group ability.

| Halogenation Method | Reagent | Position of Halogenation | Impact on Reactivity |

| Direct Halogenation | N-chlorosuccinimide (NCS) | Quinoid Ring | Increased electrophilicity |

| Direct Halogenation | N-bromosuccinimide (NBS) | Quinoid Ring | Increased electrophilicity |

| Hydrohalogenation | HCl, HBr | Quinoid Ring | Formation of halo-adducts |

N-Substitution Patterns and their Influence on the Electronic and Reactional Characteristics of the Iminocyclohexadienyl System

The nature of the substituent on the nitrogen atom of the imine functionality (N-substitution) plays a pivotal role in dictating the electronic and reactional characteristics of the this compound system. The electronic nature of the N-substituent, whether electron-donating or electron-withdrawing, directly influences the electron density of the entire conjugated system.

N-Aryl vs. N-Alkyl Substitution:

Electron-Donating and Electron-Withdrawing Groups:

A key reaction influenced by the N-substituent is transimination, where the existing imine is replaced by a new one through reaction with a primary amine. This process is particularly relevant in biological contexts and for the synthesis of new derivatives. The facility of transimination is dependent on the nature of the N-substituent, with more labile groups being more easily replaced. nih.gov

| N-Substituent Type | Electronic Effect | Impact on Quinoid Ring Electrophilicity | Influence on Reactivity |

| N-Aryl | Conjugative and Inductive | Modulated by aryl substituents | Can influence cycloaddition and substitution reactions |

| N-Alkyl | Inductive | Generally increases electron density | Can affect the rate of nucleophilic addition |

| N-Aryl with EDG | Electron-donating | Decreased | Slower reaction with nucleophiles |

| N-Aryl with EWG | Electron-withdrawing | Increased | Faster reaction with nucleophiles |

Strategies for the Incorporation of Diverse Aromatic and Aliphatic Moieties onto the Quinoid Ring

The functionalization of the quinoid ring of this compound with various aromatic and aliphatic groups is a powerful tool for creating a diverse range of molecular structures. This is often achieved through reactions that take advantage of the electrophilic nature of the quinoid system.

One effective strategy involves the use of quinone imine ketals, which serve as stable precursors to the highly reactive quinone imines. These ketals can undergo regioselective arylation and amination reactions, allowing for the controlled introduction of new substituents. digitellinc.com For instance, Brønsted acid-catalyzed reactions of quinone imine ketals with arenes can lead to the formation of meta-substituted anilines, a transformation that overrides conventional ortho-para selectivity. digitellinc.com

Domino reactions, where a single synthetic operation leads to the formation of multiple bonds, are also highly effective for the functionalization of the quinoid ring. These reactions often proceed through a series of intramolecular transformations, leading to the rapid construction of complex molecular frameworks.

| Functionalization Strategy | Key Intermediate | Type of Moiety Introduced | Reaction Type |

| Regioselective Arylation | Quinone Imine Ketal | Aromatic | Brønsted Acid-Catalyzed |

| Regioselective Amination | Quinone Imine Ketal | Aliphatic and Aromatic Amines | Brønsted Acid-Catalyzed |

| Domino Annulation | Quinone Imine | Various | Cycloaddition/Annulation |

Construction of Fused Heterocyclic Systems Utilizing Iminocyclohexadienyl Precursors

The this compound core is an excellent precursor for the synthesis of a wide variety of fused heterocyclic systems. The inherent reactivity of the quinone imine moiety, particularly its participation in cycloaddition reactions, is central to these transformations. mdpi.comresearchgate.net

Domino Annulation Reactions:

Domino annulation reactions involving quinone imines are a highly efficient method for constructing fused heterocycles. mdpi.comnih.gov In these reactions, the quinone imine can act as a diene or a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a 1,3-dipole equivalent in [3+2] cycloadditions. The specific reaction pathway can be controlled by the nature of the N-substituent and the reaction partner. mdpi.com

For example, para-quinone monoimines can undergo [3+2] cycloaddition reactions with various partners to form fused five-membered rings. mdpi.com Similarly, ortho-quinone imines are versatile building blocks for [4+2] cycloadditions, leading to the formation of six-membered heterocyclic rings. acs.org The use of chiral catalysts can enable the enantioselective synthesis of these fused systems.

Other Cyclization Strategies:

Besides cycloadditions, other cyclization strategies can also be employed. For instance, intramolecular reactions of suitably functionalized quinone imines can lead to the formation of fused rings. The choice of reaction conditions and the strategic placement of functional groups on the quinone imine precursor are key to achieving the desired heterocyclic framework. rsc.org

| Annulation Strategy | Quinone Imine Type | Reaction Type | Fused Ring System |

| [4+2] Cycloaddition | ortho-Quinone Imine | Diels-Alder | Six-membered heterocycles |

| [3+2] Cycloaddition | para-Quinone Imine | 1,3-Dipolar Cycloaddition | Five-membered heterocycles |

| Domino Annulation | para-Quinone Diimine | [3+2] Cycloaddition | Polycyclic systems |

Design Principles for Synthesizing Complex Organic Architectures Featuring the Iminocyclohexadienyl Core

The synthesis of complex organic architectures based on the this compound core relies on a set of key design principles that leverage the inherent reactivity of this versatile scaffold.

Control of Reactivity through Substitution: The strategic placement of electron-donating or electron-withdrawing groups on both the quinoid ring and the N-substituent is fundamental. This allows for the fine-tuning of the electrophilicity of the system, directing the regioselectivity and stereoselectivity of subsequent reactions.

Use of Precursors and In Situ Generation: Due to the high reactivity and potential instability of some quinone imines, the use of stable precursors like quinone imine ketals is a crucial design element. capes.gov.br The in situ generation of the reactive quinone imine under controlled conditions allows for its immediate trapping in subsequent reactions, minimizing side reactions and improving yields. acs.org

Domino and Cascade Reactions: The design of domino and cascade reactions is a powerful strategy for increasing molecular complexity in a single synthetic step. By carefully choosing the starting materials and reaction conditions, a series of intramolecular transformations can be triggered, leading to the efficient construction of intricate polycyclic systems. mdpi.comnih.gov

Stereoselective Synthesis: The incorporation of chiral auxiliaries or the use of chiral catalysts enables the stereoselective synthesis of complex molecules. This is particularly important in the synthesis of biologically active compounds where specific stereoisomers are required.

Strategic Annulation Reactions: The selection of the appropriate annulation strategy, such as [4+2], [3+2], or other cycloaddition reactions, is critical for building the desired fused heterocyclic frameworks. The choice of the reaction partner for the quinone imine determines the size and nature of the fused ring. mdpi.comresearchgate.net

By applying these design principles, chemists can effectively harness the synthetic potential of the this compound core to construct a vast array of complex and functionally diverse organic molecules.

Advanced Applications in Chemical Synthesis and Materials Science Based on Iminocyclohexadienyl Scaffolds

Versatile Role as Building Blocks in Multicomponent Organic Synthesis

The iminocyclohexadienyl framework is a valuable building block in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Imines, in general, are considered versatile components in MCRs for diversity-oriented synthesis due to their dual reactivity; the electron-rich nitrogen can act as a nucleophile, while the imine carbon can behave as an electrophile. nih.gov This allows for the rapid construction of highly functionalized molecules from simple, readily available starting materials like aldehydes and amines. nih.gov

MCRs involving imine intermediates, such as the renowned Ugi four-component reaction (Ugi-4CR), are pivotal for generating molecular diversity. organic-chemistry.orgnih.gov The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives, which are valuable as peptide mimetics in drug discovery. organic-chemistry.orgnih.gov The versatility of the Ugi reaction allows for the use of a wide range of components, including aniline (B41778) derivatives, which are precursors to the 4-iminocyclohexa-2,5-dien-1-amine scaffold. nih.gov This highlights the potential of iminocyclohexadienyl-type structures to be incorporated into complex, biologically relevant molecules. nih.gov

Furthermore, imine-based MCRs are not limited to isocyanide chemistry. They can participate as dienophiles in Diels-Alder reactions, providing a powerful method for assembling six-membered nitrogen-containing heterocycles. nih.gov The ability to generate a vast library of compounds efficiently makes MCRs utilizing these scaffolds a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.gov

Contributions to the Development of Advanced Organic Materials with Tailored Electronic Properties

The structural motif of this compound is fundamental to the properties of one of the most important classes of conducting polymers: polyaniline (PANI). Polyaniline is prized for its high stability, tunable conductivity, and ease of synthesis. It exists in various oxidation states, with the conductive form (emeraldine salt) featuring a backbone containing repeating units that are structurally analogous to iminocyclohexa-2,5-dien-1-amine.

The electrical and optical properties of PANI can be precisely tailored. The process of "doping" with acids introduces charge carriers into the polymer chain, dramatically increasing its conductivity to levels comparable with semiconductors or even metals. For example, the conductivity of undoped polymers is typically in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, but doping can increase this by more than 10 orders of magnitude. beilstein-journals.org This tunability makes PANI and related polymers derived from aniline derivatives suitable for a vast range of applications, including rechargeable batteries, anti-corrosion coatings, sensors, and organic light-emitting diodes (OLEDs). nih.gov

Copolymers created by polymerizing aniline with its derivatives, such as aminobenzoic acids, allow for further refinement of the material's properties. mdpi.com The introduction of functional groups like carboxylic acids can influence solubility, thermal stability, and the pH range of redox activity. mdpi.com These advanced organic materials derive their function directly from the electronic nature of the iminocyclohexadienyl units within the polymer backbone.

| Material Class | Precursor(s) | Key Structural Feature | Tailored Electronic Property | Potential Application(s) |

| Polyaniline (PANI) | Aniline | Quinone-diimine units | Tunable electrical conductivity (semiconducting to metallic) | Anti-corrosion coatings, sensors, electrochromic devices, batteries |

| PANI Copolymers | Aniline, Aminobenzoic acids | Functionalized iminocyclohexadienyl units | Modified solubility, pH-dependent redox activity | Self-doped conducting polymers, functional coatings |

Innovation in Dye Chemistry: Synthesis of Novel Chromophores and Pigments Utilizing Iminocyclohexadienyl Moieties

The extended π-conjugated system of the iminocyclohexadienyl scaffold makes it an excellent chromophore, which is the part of a molecule responsible for its color. This property is exploited in the synthesis of a variety of dyes and pigments.

A prominent example is the triphenylmethane (B1682552) dye pararosaniline. Its structure is 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline, which contains the core iminocyclohexadienyl moiety. nih.gov This compound and its hydrochloride salt are widely used as a histological dye in biology and as a fluorochrome. nih.gov The delocalization of electrons across the central carbon and the three phenyl rings, one of which is in the quinone-imine form, allows the molecule to absorb visible light, giving it a deep color.

The iminocyclohexadienyl scaffold, often generated from aniline or its derivatives, is also a key component in the vast class of azo dyes. Azo dyes are synthesized via a coupling reaction between a diazonium salt and a coupling component, which can be a phenol (B47542) or an aniline derivative. These reactions can produce a wide spectrum of colors, from yellow to red, which can be applied to various materials including textile fibers like cotton and wool. youtube.com The specific color and properties of the dye can be fine-tuned by changing the substituents on the aromatic rings. youtube.com

| Dye Name/Class | Core Structure | Synthesis Highlight | Color/Application |

| Pararosaniline | 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline nih.gov | Triphenylmethane structure with a central iminocyclohexadienyl ring | Red; Used as a histological stain and fluorochrome nih.gov |

| Azo Dyes | Aryl-N=N-Aryl' (where Aryl' can be derived from aniline) | Diazotization of an aromatic amine followed by coupling with an aniline or phenol derivative youtube.com | Wide range of colors (yellow, red, etc.); Used extensively in the textile industry youtube.com |

Utilization in Redox-Active Systems and Electron Transfer Processes

The this compound scaffold and its related quinone imine structures are inherently redox-active. They can readily accept or donate electrons, allowing them to participate in and mediate electron transfer processes. This reactivity stems from the conjugated π-system and the presence of nitrogen atoms. Quinone imines can act as Michael acceptors and are capable of redox cycling by forming semiquinone radicals, which can lead to the generation of reactive oxygen species (ROS) in biological systems. nih.gov

In synthetic chemistry, this redox activity is harnessed for catalysis. The ability to undergo single-electron transfer (SET) allows these compounds to generate radical cations from substrates. beilstein-journals.org For example, electrochemically mediated electron transfer using mediators like tris(p-bromophenyl)amine can initiate transformations by generating cation radicals from starting materials. nih.gov This principle is central to many modern electrochemical syntheses, which are considered green chemical methods because they use electricity instead of chemical oxidants or reductants.

The redox potential of these systems can be tuned by substituents on the ring, making them versatile components for designing redox switches, mediators in bioelectrocatalysis, and organocatalysts for selective oxidation reactions. beilstein-journals.org

Precursors for the Efficient Construction of Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds

The high reactivity of the iminocyclohexadienyl scaffold, particularly in its quinone imine forms, makes it an excellent precursor for the synthesis of complex nitrogen- and oxygen-containing heterocyclic systems. mdpi.com Quinone imines are powerful electrophiles and dienophiles that participate in a variety of annulation (ring-forming) reactions. mdpi.com

These reactions provide efficient pathways to fused-ring systems that are common in natural products and pharmaceuticals. Key reaction types include:

[4+2] Cycloadditions (Diels-Alder Reactions): ortho-Quinone imines can act as aza-dienes, reacting with alkenes to form dihydroquinoxaline derivatives. mdpi.com

[3+3] and [3+2] Annulations: para-Quinone imines are often used as three-atom (C-C-O or C-C-N) building blocks to construct six- or five-membered oxygen or nitrogen heterocycles. mdpi.com

Tandem Reactions: One-pot procedures involving Michael addition followed by cyclization are used to synthesize various heterocycle-fused quinones. For instance, reacting quinones with enamines or imines can lead to the formation of naphthofurans, benzindoles, and isoquinolinediones. jst.go.jp

These methods demonstrate the utility of the iminocyclohexadienyl core as a starting point for generating significant molecular complexity, providing access to valuable scaffolds like benz[g]isoquinoline-5,10-diones and 1H-indole-4,7-diones from simple precursors. jst.go.jp

Characterization and Reactivity of Transient Intermediates in Iminocyclohexadienyl Chemistry

Studies on the Instability and Hydrolytic Pathways of (4-Iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC)

The study of highly reactive intermediates is crucial for understanding reaction mechanisms in organic chemistry. While specific studies on (4-Iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) are not extensively detailed in available literature, the instability and hydrolytic pathways of related N-halo-p-quinone imines provide a framework for understanding its probable reactivity. Generally, N-halo compounds are known for their instability and potent electrophilic and oxidizing properties.

The hydrolysis of related N-acetyl-p-benzoquinone imines has been shown to be highly dependent on pH, proceeding through acid-dependent, neutral, and base-dependent pathways. sciencemadness.org These reactions involve the formation of a tetrahedral intermediate. sciencemadness.org For an N-chloro derivative like ICC, the C=N bond would be highly polarized and susceptible to nucleophilic attack by water. The hydrolysis mechanism would likely lead to the formation of p-benzoquinone and chloroamine or subsequent related products. The instability is driven by the high electrophilicity of the imine carbon and the tendency for the system to aromatize.

Formation and Subsequent Reactions of p-Quinoneimine (PQI) Species

p-Quinoneimines (PQI) are a class of reactive intermediates central to various chemical and biological processes. Their formation and subsequent reactions are key to understanding the metabolism of certain aromatic compounds and in synthetic organic chemistry.

Formation: p-Quinoneimines are typically formed through the oxidation of p-aminophenols or related aniline (B41778) derivatives. acs.org This oxidation can be achieved using various oxidizing agents or enzymatically, for instance, by cytochromes P450 and peroxidases. nih.gov One common synthetic route involves the oxidation of an aminophenol, which generates a transient quinone imine that can be trapped or undergo further reactions. acs.orgresearchgate.net For example, the oxidation of p-hydroxy-3,5-dimethylaniline (3,5-DMAP) leads to the corresponding p-quinone imine. acs.org

Subsequent Reactions: Once formed, p-quinoneimines are highly electrophilic and participate in a variety of reactions. wikipedia.org

Michael Addition: As potent Michael acceptors, they readily react with nucleophiles. acs.orgwikipedia.org A significant reaction in biological systems is their adduction with cellular thiols, such as glutathione (B108866) (GSH), and with amine residues in proteins, like lysine (B10760008). acs.orgnih.gov

Cycloaddition Reactions: In synthetic contexts, p-quinone monoimines can undergo formal [3+3] and [3+2] annulation reactions with various partners to construct complex heterocyclic frameworks. mdpi.com

Reduction: These species can be reduced back to their parent aminophenol, a reaction that can occur in biological systems and contributes to redox cycling. pnas.org

Transimination: A lesser-known but significant reaction is transimination, where the imine functionality is exchanged. For instance, a quinone imine can react with a primary amine like lysine, displacing the original imine nitrogen and anchoring the quinone structure to a new molecule while preserving its redox activity. acs.org

| Reaction Type | Reactant/Partner | Product Type | Significance |

| Michael Addition | Thiols (e.g., Glutathione), Amines (e.g., Lysine) | Covalent Adducts | Protein binding, Cellular toxicity |

| Annulation | 2-Indolylmethanols | Nitrogen-containing heterocycles | Synthetic utility |

| Reduction | Reducing agents (e.g., NADPH) | p-Aminophenols | Redox cycling, Detoxification |

| Transimination | Primary amines (e.g., Lysine) | New Quinone Imines | Protein modification |

Role of Quinone Monoimine and Diimine as Reactive Intermediates in Complex Reaction Sequences

Quinone monoimines and diimines are versatile reactive intermediates that play pivotal roles in a wide array of complex chemical transformations, from biological metabolism to the synthesis of elaborate molecular architectures. acs.orgmdpi.com

Quinone Monoimines: These intermediates are characterized by a single imine group on a quinonoid ring. Their high reactivity stems from the electrophilic nature of the ring and the tendency to aromatize upon reaction. mdpi.com

In Domino Annulations: Quinone monoimines are valuable building blocks in domino reactions for synthesizing heterocyclic compounds. For instance, they can act as a three-carbon component in formal [3+3] cyclizations with species like 2-indolylmethanols to yield fused ring systems. mdpi.com

In Hydrolysis Mechanisms: They appear as intermediates in the breakdown of more complex structures. The hydrolysis of N-acetyl-p-benzoquinone imines proceeds through a tetrahedral intermediate which can then form a quinone monoimine en route to the final p-benzoquinone product. sciencemadness.org

In Cycloadditions: Ortho-quinone monoimines can function as aza-dienes in [4+2] annulation reactions with alkenes. mdpi.com

Quinone Diimines: Possessing two imine groups, quinone diimines exhibit a broader range of reactivity.

As Dienophiles and Diazadienes: Ortho-quinone diimines can participate in cycloaddition reactions either through one of their imine groups ([2+n] cycloadditions) or by acting as a 1,4-diazadiene in [4+n] cycloadditions. mdpi.com

In Deamination Reactions: N-substituted quinone diimines can undergo acid-catalyzed deamination. This process involves the hydrolysis of one of the imine groups to yield a quinone monoimine. capes.gov.br The stability of the intermediate protonated diimine is maximal around pH 6. capes.gov.br

In Dye Synthesis: The electronic properties of benzoquinone diimines can be tuned by N-substituents and protonation. Protonation of these diimines can induce significant bathochromic (red) shifts in their absorption spectra, making them useful as far-red cationic dyes. rsc.org

Arylnitrenium Ions as Iminocyclohexadienyl Cation Equivalents

A method for generating N-alkyl-N-aryl nitrenium ions involves the decomposition of N-alkyl-N-arylamino-diazonium precursors, which lose molecular nitrogen. rsc.org The resulting nitrenium species is highly electrophilic and reacts with available nucleophiles. For example, when generated in the presence of an α,α-disubstituted acetonitrile, the nitrenium ion can react at the para-position of its own aromatic ring. rsc.org This intramolecular reaction pathway highlights the significant carbocation character at the para-carbon, which is characteristic of an iminocyclohexadienyl cation. This reactivity demonstrates that the arylnitrenium ion behaves as a functional equivalent of an iminocyclohexadienyl cation, with the electrophilic attack occurring on the ring rather than at the nitrogen atom.

Chemical Reactivity of N-Acetyl-p-benzoquinone imine (NAPQI) as a Model Reactive Metabolite

N-Acetyl-p-benzoquinone imine (NAPQI) is the highly reactive and cytotoxic metabolite of the common analgesic acetaminophen (B1664979). nih.govnih.gov Its chemical reactivity has been studied extensively to understand the mechanisms of acetaminophen-induced hepatotoxicity. NAPQI is a potent electrophile and oxidizing agent. nih.govnih.gov

Key Reactions of NAPQI:

Reaction with Glutathione (GSH): At physiological pH, NAPQI reacts rapidly with the sulfhydryl group of glutathione. This reaction proceeds via two main pathways: a conjugation reaction (Michael addition) to form an acetaminophen-glutathione adduct, and an oxidation pathway where GSH is oxidized to glutathione disulfide (GSSG), with NAPQI being reduced back to acetaminophen. nih.gov

Arylation of Proteins: As a soft electrophile, NAPQI readily reacts with nucleophilic thiol groups on proteins. nih.govnih.gov This covalent binding to cellular proteins is a critical event in its mechanism of toxicity, leading to cellular dysfunction and death. nih.gov

Redox Cycling: NAPQI can be enzymatically reduced back to acetaminophen by enzymes like NADPH-cytochrome P-450 reductase. pnas.orgelsevierpure.com This reduction, coupled with its reaction with GSH that produces GSSG, can lead to the depletion of cellular reducing equivalents like NADPH, contributing to oxidative stress. nih.gov

| NAPQI Reaction | Reactant | Key Product(s) | Cellular Consequence |

|---|---|---|---|

| Conjugation | Glutathione (GSH) | Acetaminophen-GSH adduct | Detoxification |

| Oxidation | Glutathione (GSH) | Glutathione Disulfide (GSSG), Acetaminophen | Depletion of GSH, Oxidative Stress |

| Arylation | Protein Thiols (-SH) | Protein Adducts | Enzyme inactivation, Cell Death |

Hydrolysis: In aqueous solution, NAPQI undergoes hydrolysis to form p-benzoquinone and acetamide. This reaction is pH-dependent and proceeds through a detectable tetrahedral carbinolamine intermediate. sciencemadness.org The disappearance of NAPQI is catalyzed by acid, while the decomposition of the intermediate has acid-dependent, neutral, and base-dependent pathways. sciencemadness.org

The multifaceted reactivity of NAPQI—encompassing covalent binding, oxidation of small molecules and proteins, and redox cycling—makes it a paradigm for the study of reactive drug metabolites. nih.govnih.gov

Generation and Study of Other Iminocyclohexadienylidene Carbenes

Iminocyclohexadienylidene carbenes are a class of reactive intermediates that possess both a carbene center and an iminocyclohexadienyl ring structure. Their electronic nature—whether they behave as true carbenes or as diradicals—and their subsequent reactivity are of significant theoretical and experimental interest.

One primary route for generating these species is through the thermal or photochemical decomposition of precursor molecules. For instance, the thermolysis of benzotriazole (B28993) derivatives provides a pathway to 2-iminocyclohexadienylidenes. nih.gov The process begins with the ring opening of the benzotriazole to a 2-diazo-cyclohexadienimine, which then eliminates molecular nitrogen (N2) to afford the iminocyclohexadienylidene. nih.gov

Key Findings from Studies:

Electronic State: Theoretical studies (DFT and CASPT2) on 2-iminocyclohexadienylidene indicate that it has a triplet ground state (³A″). The open-shell singlet state (¹A″), which is best described as a 1,3-diradical, lies significantly higher in energy, while the closed-shell singlet (¹A'), which has more carbene character, is even higher in energy. nih.gov

Reactivity: The reactivity of these intermediates is dictated by their electronic state and structure.

Cyclization: The singlet diradical (¹A″) can readily undergo cyclization to form a strained 1H-benzo[b]azirine. This process has a relatively low activation barrier. nih.gov

Hetero-Wolff Rearrangement: A key reaction for carbenes is the Wolff rearrangement. The singlet iminocyclohexadienylidene can undergo a hetero-Wolff rearrangement, involving ring contraction to yield a fulvenimine, which is a precursor to cyanocyclopentadienes. This rearrangement has a higher activation barrier than the cyclization to the benzazirine. nih.gov

Substituent Effects: N-acetylation of the precursor influences the reaction pathway. For example, the thermolysis of 1-acetylbenzotriazole generates an N-acetyliminocyclohexadienylidene. The geometry of this intermediate dictates its fate: the E-isomer cyclizes to an N-acetyl-1H-benzazirine before rearranging, while the related Z-diazo precursor can cyclize to form 2-methylbenzoxazole. nih.gov

The study of iminocyclohexadienylidene carbenes reveals a complex landscape of competing reaction pathways, including cyclization and rearrangement, governed by the spin state and geometry of the reactive intermediate. nih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-iminocyclohexa-2,5-dien-1-amine, and how can researchers optimize yield and purity?

- Methodological Answer : Electrochemical oxidation of 4-chloroaniline in aqueous/acetonitrile mixtures is a key synthetic pathway. The reaction produces (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC), which hydrolyzes to p-quinoneimine (PQI). Optimization involves controlling voltage (1.2–1.5 V), pH (neutral to slightly acidic), and nucleophile addition (e.g., bovine serum albumin) to stabilize intermediates. Purity is enhanced via column chromatography using silica gel and methanol/chloroform eluents .

Q. How can researchers structurally characterize 4-iminocycyclohexa-2,5-dien-1-amine derivatives?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR signals for aromatic protons in the cyclohexadienyl system appear between δ 6.5–7.5 ppm, while imine protons resonate at δ 8.2–8.5 ppm. HRMS with electrospray ionization (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 173.1 for the base compound). X-ray crystallography is recommended for resolving tautomeric ambiguities .

Q. What are the primary research applications of this compound in material science?

- Methodological Answer : The compound serves as a precursor for cationic dyes like Basic Violet 14 (C.I. 42510) and Basic Red 9. Researchers synthesize these dyes by coupling with aromatic amines (e.g., 4-aminophenyl groups) under acidic conditions. Applications include histochemical staining (e.g., Gram staining) and textile dyeing. Purity validation via UV-Vis spectroscopy (λmax ≈ 540–550 nm) ensures suitability for optical materials .

Advanced Research Questions

Q. How does structural modification of this compound modulate mutagenicity in acridine derivatives?

- Methodological Answer : Replace mutagenic scaffolds (e.g., benzo[c]acridine) with this compound to reduce Ames test positivity from 86% to 0%. Validate via Salmonella typhimurium TA98 strain assays with S9 metabolic activation. Computational modeling (e.g., QSAR) predicts electron-withdrawing groups at the imine position as critical for detoxification .

Q. What electrochemical mechanisms govern the stability of this compound intermediates?

- Methodological Answer : ICC, a transient intermediate, undergoes disproportionation to form PQI. Cyclic voltammetry (scan rate: 100 mV/s) reveals oxidation peaks at +0.8 V (vs. Ag/AgCl). Stabilization requires buffered solutions (pH 7.4) and low temperatures (4°C). Adding nucleophiles (e.g., thiols) traps ICC, redirecting reactivity toward adduct formation .

Q. How can researchers resolve contradictions in mutagenicity data for this compound-containing dyes?

- Methodological Answer : Discrepancies arise from impurity profiles (e.g., Michler’s ketone contamination in Basic Violet 3). Use HPLC-MS (C18 column, acetonitrile/water gradient) to quantify impurities. Ames test replicates with purified samples (≥99% by LC-MS) confirm that the parent compound itself is non-mutagenic at <50 mg/kg concentrations .

Q. What regulatory constraints apply to this compound in consumer products, and how can compliance be validated?

- Methodological Answer : EU REACH Annex XVII restricts C.I. Basic Red 9 to <50 mg/kg in textiles. Compliance testing involves extraction with acidic sweat simulant (pH 5.5) and quantification via UPLC-PDA. Method validation requires LOQ ≤ 1 mg/kg and recovery rates ≥80% .

Q. Which advanced analytical techniques are critical for quantifying this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS with a HILIC column for polar metabolites. For degradation studies, employ electrochemical sensors with graphene-modified electrodes (detection limit: 0.1 μM). Synchrotron-based XAS can probe coordination environments in metal-organic frameworks (MOFs) incorporating the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.